H-N-Me-D-Glu(OMe)-OH.HCl

Description

Chemical Identity and Nomenclature of N-Methyl-D-Glutamic Acid Methyl Ester Hydrochloride

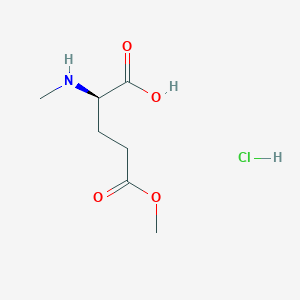

The chemical compound H-N-Me-D-Glu(OMe)-OH.HCl is a derivative of D-glutamic acid. Its nomenclature reflects its specific structural modifications. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the core structure is (2R)-2-(methylamino)pentanedioic acid. The "(OMe)" designation indicates a methyl ester at one of the carboxylic acid groups, typically the gamma-carboxyl group in glutamate (B1630785) derivatives used in peptide synthesis, leading to the name methyl (2R)-2-(methylamino)pentanedioate hydrochloride. Common designations include N-Methyl-D-glutamic acid γ-methyl ester hydrochloride. The "H-" and "-OH" in the provided formula signify the free amine (as its hydrochloride salt) and the free alpha-carboxylic acid, respectively, which is a standard representation in peptide chemistry.

The structure of this compound is defined by a central five-carbon glutamic acid backbone. Key features include:

A chiral center at the alpha-carbon (C2) with a D-configuration . This "unnatural" stereoisomer is a critical aspect of its chemical identity, distinguishing it from the more common L-amino acids found in proteins.

An N-methyl group attached to the alpha-amino group, making it a secondary amine.

A methyl ester functionality at the gamma-carboxyl group.

A hydrochloride salt formed at the N-methylamino group, which enhances its stability and solubility in certain solvents. wikipedia.org

The D-configuration is crucial as D-amino acids and their derivatives are known to have distinct biological and chemical properties compared to their L-counterparts. mdpi.commdpi.com

The two primary modifications to the D-glutamic acid scaffold, N-methylation and methyl esterification, are pivotal in derivative chemistry.

N-Methylation: The introduction of a methyl group on the amino nitrogen has profound effects on the molecule's properties.

Conformational Constraint: N-methylation removes the amide proton, eliminating a hydrogen bond donor. monash.edu This alters the conformational flexibility of peptides containing this residue, which can be a valuable tool in designing peptidomimetics with specific secondary structures. benthamdirect.com

Increased Lipophilicity: The addition of the methyl group generally increases the lipophilicity (fat-solubility) of the molecule. monash.edursc.org

Proteolytic Stability: Peptides containing N-methylated amino acids often exhibit increased resistance to enzymatic degradation by proteases, a significant advantage in the development of peptide-based therapeutics. benthamdirect.comresearchgate.net

Modified Bioavailability: The combination of increased lipophilicity and metabolic stability can improve the oral bioavailability of peptide drugs. rsc.orgnih.gov Studies have shown that N-methylation can lead to an increase in aqueous solubility and dipole moment. rsc.orgresearchgate.net

Methyl Ester Moiety: The conversion of a carboxylic acid to a methyl ester is a common strategy in organic synthesis, particularly in peptide chemistry.

Carboxyl Group Protection: The methyl ester serves as a protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during chemical synthesis, such as peptide bond formation. researchgate.nettandfonline.com It is an inexpensive and efficient alternative to other protecting groups. researchgate.net

Solubility Modification: Esterification can alter the solubility profile of the amino acid derivative, often making it more soluble in organic solvents used in synthesis. ontosight.ai

Intermediate for Synthesis: Amino acid esters are crucial intermediates for the synthesis of peptides, polymers, and other complex organic molecules. nih.govresearchgate.netmdpi.com The ester can be selectively removed (deprotected) under specific conditions, such as saponification with a base or mild acid treatment, to reveal the free carboxylic acid for further reactions. monash.eduresearchgate.net

Overview of D-Amino Acid Derivatives in Academic Research

While L-amino acids are the canonical building blocks of proteins, D-amino acid derivatives have emerged as significant molecules in various fields of research.

Bacteriology: D-amino acids are essential components of peptidoglycan, the rigid scaffold of bacterial cell walls. acs.orgnih.gov This unique presence has been exploited by researchers who design D-amino acid derivatives as probes to visualize and study bacterial cell wall biosynthesis. acs.orgacs.org These derivatives can be metabolically incorporated by bacteria, allowing for selective labeling and imaging. nih.gov

Neuroscience: In the central nervous system, certain D-amino acids, such as D-serine and D-aspartate, function as neurotransmitters or neuromodulators. mdpi.com They are particularly known for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. mdpi.comwikipedia.org Research into D-amino acid derivatives is ongoing for potential applications in neurological disorders. mdpi.com

Pharmaceutical Chemistry: The incorporation of D-amino acids into peptide drugs is a well-established strategy to increase their stability against enzymatic degradation, thereby prolonging their half-life in the body. mdpi.com They are used as chiral building blocks in the synthesis of various pharmaceuticals, including antibiotics and chemotherapeutic agents. mdpi.com

Historical Development of N-Methylated Amino Acid Chemistry

The study of N-methylated amino acids dates back to their discovery in natural products, such as in the potent immunosuppressant drug Cyclosporin A. researchgate.net This discovery spurred interest in their unique properties and led to the development of synthetic methods to create them in the laboratory.

A significant body of literature has been generated focusing on the synthesis of N-methyl amino acids (NMAs). monash.edu One of the most widely applied early methods was developed by Benoiton and colleagues, which involves the N-methylation of N-protected amino acids using a strong base like sodium hydride and a methylating agent such as methyl iodide. monash.educdnsciencepub.com Over the years, numerous other methods have been developed for both solution-phase and solid-phase synthesis to improve yields, prevent side reactions like racemization, and accommodate a wider range of functional groups. monash.edunih.gov The advancement in synthetic approaches has solidified N-methylation as a critical tool in peptide and peptidomimetic drug design. monash.edunih.gov

Current Research Significance and Future Directions in the Field of N-Methyl-D-Glutamic Acid Derivatives

The specific combination of N-methylation and a D-configuration in a glutamic acid framework places this compound at the intersection of several active research areas.

Neurotransmitter Receptor Research: Glutamic acid is a major excitatory neurotransmitter, and its derivatives are crucial for studying glutamate receptors. N-methyl-D-aspartic acid (NMDA) itself is a potent and specific agonist for the NMDA receptor. wikipedia.orgnih.gov Derivatives like N-methyl-D-glutamate (NMDG) are also studied for their roles in neuroendocrine systems and neurotransmission. researchgate.net Future research will likely continue to explore how modifications to the N-methyl-D-glutamate scaffold influence receptor binding, selectivity, and function, potentially leading to new therapeutic agents for neurological conditions. nih.gov

Metabolic and Biochemical Studies: Methylated glutamic acid derivatives are known to be involved in specialized metabolic pathways in certain bacteria, such as those related to methylamine (B109427) utilization. This makes them valuable tools for investigating microbial metabolism and enzyme function.

Peptidomimetic and Drug Design: The structural features of N-methyl-D-amino acids are highly desirable in drug development. They confer peptides with enhanced conformational rigidity, membrane permeability, and resistance to proteases. benthamdirect.comnih.gov Future work will likely involve incorporating N-methyl-D-glutamic acid derivatives into novel peptide sequences to create stable, bioactive molecules for a range of therapeutic targets, including research into Alzheimer's disease. monash.eduresearchgate.net

Advanced Materials: Amino acid derivatives, including glutamic acid esters, are used as monomers in the synthesis of polymers. nih.govresearchgate.net The unique stereochemistry and functional groups of N-methyl-D-glutamic acid derivatives could be exploited to create novel biodegradable polymers with specific physical and chemical properties.

Compound Information Tables

Table 1: Physicochemical Properties of Related Compounds Note: Data for the specific compound this compound is not readily available. Properties of closely related compounds are listed for context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| D-Glutamic acid dimethyl ester hydrochloride | C₇H₁₄ClNO₄ | 211.64 | 27025-25-8 |

| L-Glutamic acid dimethyl ester hydrochloride | C₇H₁₄ClNO₄ | 211.64 | 23150-65-4 |

| N-Methyl-DL-glutamic acid | C₆H₁₁NO₄ | 161.15 | 35989-16-3 |

| DL-glutamic acid-γ-methyl ester hydrochloride | C₆H₁₂ClNO₄ | 197.62 | 118710-00-2 |

| Glycine (B1666218) methyl ester hydrochloride | C₃H₈ClNO₂ | 125.55 | 5680-79-5 |

Table 2: List of Compound Names Mentioned

| Abbreviation / Common Name | Systematic Name |

| This compound | Methyl (2R)-2-(methylamino)pentanedioate hydrochloride |

| NMDA | N-Methyl-D-aspartic acid |

| NMDG | N-methyl-D-glutamate |

| D-serine | (R)-2-amino-3-hydroxypropanoic acid |

| D-aspartate | (R)-2-aminobutanedioic acid |

| Cyclosporin A | A cyclic nonribosomal peptide of 11 amino acids |

| D-Glutamic acid dimethyl ester hydrochloride | 1,5-dimethyl (2R)-2-aminopentanedioate hydrochloride |

| L-Glutamic acid dimethyl ester hydrochloride | 1,5-dimethyl (2S)-2-aminopentanedioate hydrochloride |

| N-Methyl-DL-glutamic acid | 2-(methylamino)pentanedioic acid |

| Glycine methyl ester hydrochloride | Methyl 2-aminoacetate hydrochloride |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H14ClNO4 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

(2R)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m1./s1 |

InChI Key |

IXVRGLRZRIRJET-NUBCRITNSA-N |

Isomeric SMILES |

CN[C@H](CCC(=O)OC)C(=O)O.Cl |

Canonical SMILES |

CNC(CCC(=O)OC)C(=O)O.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of H-N-Me-D-Glu(OMe)-OH.HCl. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule, allowing for structural confirmation and the assessment of sample purity. The expected chemical shifts for this compound are influenced by the electronic environment of each proton.

The key proton signals and their predicted chemical shifts are detailed in the table below. The N-methyl group is expected to appear as a singlet, while the protons of the glutamic acid backbone will exhibit characteristic multiplets due to spin-spin coupling. The presence of the hydrochloride salt can lead to peak broadening for protons near the amine and carboxylic acid groups.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~2.7 | s |

| α-CH | ~3.8 | t |

| β-CH₂ | ~2.2 - 2.4 | m |

| γ-CH₂ | ~2.6 | t |

| O-CH₃ | ~3.7 | s |

| COOH | >10 | br s |

| NH₂⁺ | >8 | br s |

s = singlet, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to a standard solvent signal.

The integration of the peak areas in the ¹H NMR spectrum should correspond to the number of protons in each unique environment, confirming the stoichiometry of the molecule. Furthermore, the absence of unexpected signals is a strong indicator of the compound's purity.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, confirming the carbon skeleton.

The predicted chemical shifts for the carbon atoms are presented in the following table. The carbonyl carbons of the ester and carboxylic acid groups are expected to resonate at the downfield end of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~35 |

| α-CH | ~60 |

| β-CH₂ | ~28 |

| γ-CH₂ | ~30 |

| O-CH₃ | ~52 |

| C=O (ester) | ~173 |

| C=O (acid) | ~176 |

Chemical shifts are referenced to a standard solvent signal.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the α-CH and the β-CH₂ protons, and between the β-CH₂ and the γ-CH₂ protons, thus confirming the glutamic acid backbone structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For instance, the signal for the N-CH₃ protons would show a cross-peak with the signal for the N-CH₃ carbon.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for obtaining information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acid derivatives. In positive ion mode, this compound is expected to be readily protonated, forming a pseudomolecular ion [M+H]⁺.

The theoretical monoisotopic mass of the free base, C₇H₁₃NO₄, is 175.0845 u. Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule in a high-resolution mass spectrum would be approximately 176.0918. The accurate mass measurement provided by ESI-MS is a powerful tool for confirming the elemental composition of the compound.

Expected ESI-MS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 176.0918 |

M represents the neutral molecule C₇H₁₃NO₄.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatized Forms

Due to its low volatility, this compound is not directly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS can be employed for its analysis after conversion into a more volatile derivative. A common derivatization strategy for amino acids involves the esterification of the carboxylic acid group (already present as a methyl ester in the target molecule) and the acylation of the amine group.

For instance, derivatization with a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA) would yield a volatile N-pentafluoropropionyl derivative. The resulting compound could then be analyzed by GC-MS. The mass spectrum of this derivative would exhibit a characteristic fragmentation pattern, providing further structural confirmation. The fragmentation would likely involve cleavage of the amide bond and loss of the ester group, providing valuable structural information. The specific fragments observed would depend on the derivatizing agent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For derivatives of glutamic acid, such as N-methyl-L-glutamic acid and L-glutamic acid 5-methyl ester, distinct peaks confirm the presence of key functional groups. researchgate.netresearchgate.net

In the case of this compound, the IR spectrum is expected to show absorptions indicative of its amino acid structure in a zwitterionic form, particularly in the solid state. researchgate.net Key characteristic absorption bands for related glutamic acid derivatives are detailed in the table below.

| Functional Group | Characteristic IR Absorption Bands (cm⁻¹) | Reference |

| Carbonyl (Ester) | 1710 | researchgate.net |

| Carbonyl (N-Carboxyanhydride) | 1790, 1860 | researchgate.net |

| Amino Acid (Zwitterionic Form) | Indicative absorptions | researchgate.net |

These bands provide clear evidence for the presence of the ester and amino acid functionalities within the molecule.

Chiral Chromatography for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is critical. Chiral chromatography is the gold standard for separating and quantifying enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose through the use of chiral stationary phases or derivatization with chiral reagents.

Chiral HPLC is a widely used method for the separation of amino acid enantiomers. nih.gov Various chiral stationary phases (CSPs) are effective for resolving D- and L-amino acids. Crown-ether based CSPs, for instance, have demonstrated excellent suitability for separating enantiomers of amino acids like serine and glutamic acid. chromatographyonline.com Similarly, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful in resolving underivatized amino acid enantiomers. sigmaaldrich.com

An alternative approach involves the use of chiral derivatizing agents. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with the amino acid to form diastereomers, which can then be separated on a standard reversed-phase column. nih.gov For instance, the derivatization of amino acids with Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) allows for their separation and quantification by LC-MS/MS. nih.gov

| HPLC Method | Chiral Selector/Derivatizing Agent | Application | Reference |

| Chiral Stationary Phase | Crown-ether (e.g., ChiroSil® SCA(-)) | Separation of D- and L-glutamic acid | chromatographyonline.com |

| Chiral Stationary Phase | Macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) | Resolution of underivatized amino acid enantiomers | sigmaaldrich.com |

| Pre-column Derivatization | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Stereochemistry assignment of trace amino acids | nih.gov |

| Pre-column Derivatization | Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | Quantification of D-amino acids in biological samples | nih.gov |

Gas chromatography with chiral columns is another effective technique for assessing enantiomeric purity, particularly for volatile derivatives of amino acids. uni-muenchen.de Prior to analysis, amino acids must be derivatized to increase their volatility. This typically involves a two-step process of esterification of the carboxyl group followed by acylation of the amino group. acs.orgsigmaaldrich.com For example, N-acetyl methyl ester derivatives of amino acids can be successfully separated on GC columns with polar stationary phases. acs.org

Chiral stationary phases like Chirasil-L-Val are used for the capillary separation of cyclic secondary amino acid enantiomers after derivatization. nih.gov This method is sensitive enough to detect minor enantiomeric impurities in complex biological matrices. nih.gov

| Derivatization Method | Chiral GC Column Phase | Application | Reference |

| N-acetyl methyl esters | Polar stationary phases (e.g., ZB-WAX) | Isotope ratio mass spectrometry of amino acids | acs.org |

| Methylation followed by acetylation (e.g., with TFAA) | CHIRALDEX G-TA | Enantioresolution of proline | sigmaaldrich.com |

| Heptafluorobutyl chloroformate & methylamine (B109427) | Chirasil-L-Val | Analysis of secondary amino acids in biofluids | nih.gov |

Optical Rotation Measurements for D-Isomer Confirmation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). pressbooks.pub This measurement, conducted using a polarimeter, is a fundamental method for confirming the presence of a specific enantiomer.

The specific rotation is a standardized value that depends on the compound, solvent, concentration, path length, and the wavelength of the light used (typically the sodium D-line at 589 nm). pressbooks.publibretexts.org For a pair of enantiomers, the magnitude of the specific rotation is identical, but the sign is opposite. libretexts.org Therefore, measuring the optical rotation of a sample of this compound can confirm the presence of the D-isomer. A 50:50 mixture of two enantiomers, known as a racemic mixture, will exhibit no optical activity. libretexts.orglibretexts.org

It is important to note that the D/L designation, which relates to the absolute configuration relative to glyceraldehyde, does not always correlate with the direction of optical rotation (+/-). wikipedia.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a crystalline compound. This technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern provides detailed information about the arrangement of atoms in the crystal lattice.

For N-methyl-DL-glutamic acid, single-crystal X-ray crystallography has been used to define its solid-state conformation. researchgate.net The analysis revealed that the molecules exist in a zwitterionic form in the crystal, with the amino nitrogen protonated. researchgate.net The crystal structure of β-L-glutamic acid has been determined at low temperatures, providing precise lattice dimensions. acs.org Such studies provide unambiguous proof of the absolute configuration (R/S) at the chiral center and detailed insights into intermolecular interactions, such as hydrogen bonding, within the crystal structure. researchgate.net

| Compound | Crystal System | Space Group | Key Findings | Reference |

| N-methyl-DL-glutamic acid | Orthorhombic | Pbca | Zwitterionic form in the solid state, extensive intermolecular H-bonding. | researchgate.net |

| β-L-glutamic acid | Orthorhombic | P2₁2₁2₁ | Low-temperature crystal structure determined, providing precise unit cell dimensions. | acs.org |

This level of structural detail is invaluable for understanding the molecule's physical and chemical properties.

Chemical Reactivity and Derivatization Studies of N Methyl D Glutamic Acid Methyl Ester Hydrochloride

Reactions at the N-Methylamine Moiety

The nitrogen atom of the N-methylamine group is nucleophilic and can participate in various bond-forming reactions.

N-Acylation and Amide Bond Formation

The N-methylamine functionality readily undergoes N-acylation to form amide bonds. This reaction is fundamental in peptide synthesis and for the introduction of various acyl groups to modify the compound's properties. Standard coupling reagents used in peptide chemistry, such as N,N'-dicyclohexylcarbodiimide (DCC), can facilitate the reaction between the N-methylamine and a carboxylic acid, leading to the formation of an amide linkage. mdpi.com

Another common method for N-acylation involves the use of acyl chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) can introduce an acetyl group to the nitrogen atom. acs.org These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

| Acylating Agent | Reaction Conditions | Product |

|---|---|---|

| Carboxylic Acid + DCC | Organic solvent (e.g., DCM, DMF) | N-Acyl-N-methyl-D-glutamic acid methyl ester |

| Acetic Anhydride | Base (e.g., triethylamine), organic solvent | N-Acetyl-N-methyl-D-glutamic acid methyl ester |

Further N-Alkylation and Quaternization Reactions

The secondary amine of N-methyl-D-glutamic acid methyl ester can be further alkylated to yield a tertiary amine. This is often achieved using alkyl halides, such as methyl iodide, in the presence of a base. monash.edu The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Under more forcing conditions or with an excess of the alkylating agent, the nitrogen atom can undergo quaternization to form a quaternary ammonium (B1175870) salt. These salts have applications as phase-transfer catalysts and in the synthesis of ionic liquids. Reductive amination, using an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), is another effective method for introducing a variety of alkyl groups. chimia.ch

Transformations Involving the Methyl Ester Functionality

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Selective Hydrolysis of the Methyl Ester

The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. mdpi.com Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide. chimia.ch The reaction proceeds through the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol (B129727).

Acid-catalyzed hydrolysis is also possible, often employing aqueous mineral acids. nih.gov The choice of conditions can be crucial to avoid unintended reactions at other functional groups within the molecule.

| Reagent | Conditions | Product |

|---|---|---|

| LiOH or NaOH (aq) | Room temperature or gentle heating | N-Methyl-D-glutamic acid |

| HCl or H₂SO₄ (aq) | Heating | N-Methyl-D-glutamic acid |

Transesterification Reactions with Other Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For N-methyl-D-glutamic acid methyl ester, reacting it with a different alcohol (e.g., ethanol, propanol) in the presence of a catalyst will lead to the formation of the corresponding ethyl or propyl ester, with methanol as a byproduct. wikipedia.org Driving the reaction to completion often involves using the new alcohol as the solvent or removing the methanol as it is formed. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Free Carboxyl Group

The free carboxylic acid functionality is a key site for derivatization, allowing for the formation of esters, amides, and other carboxylic acid derivatives.

One of the most common reactions is esterification. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a standard procedure. msu.edu For instance, reacting N-methyl-D-glutamic acid methyl ester with methanol and an acid catalyst can lead to the formation of the corresponding dimethyl ester.

The carboxyl group can also be converted into an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride is a highly reactive intermediate that can be readily converted into a wide range of derivatives, including amides and other esters.

Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.edu This transformation provides a route to amino diols derived from glutamic acid.

Activation of the Carboxyl Group for Coupling Reactions

The primary site for derivatization on H-N-Me-D-Glu(OMe)-OH.HCl is the α-carboxylic acid. Activation of this group is a critical first step for forming amide bonds, a fundamental reaction in peptide synthesis. luxembourg-bio.com Due to the presence of the N-methyl group, this amino acid derivative can present steric challenges, making the choice of coupling reagent important for achieving high yields and minimizing side reactions. merckmillipore.com

Common strategies for carboxyl group activation include:

Carbodiimide-Based Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. They react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile (e.g., an amino group of another molecule) to form an amide bond. To suppress side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Phosphonium and Uronium/Guanidinium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents. merckmillipore.com They convert the carboxylic acid into an active ester in situ, promoting rapid and clean amide bond formation, even with sterically hindered amino acids like N-methylated residues. merckmillipore.com These reactions are typically performed in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

Acid Halides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. While highly reactive, this method can be harsh and may not be compatible with sensitive functional groups. For N-methyl amino acids, activation with agents like bis(trichloromethyl)carbonate (triphosgene) in the presence of a weak base like collidine has been shown to be effective. luxembourg-bio.com

| Reagent Class | Examples | Typical Co-reagents/Base | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, NHS | Cost-effective; forms urea (B33335) byproduct. |

| Phosphonium Salts | PyBOP, BOP | DIPEA, NMM | High efficiency; forms carcinogenic HMPA byproduct (BOP). |

| Uronium/Guanidinium Salts | HATU, HBTU | DIPEA, NMM | Very efficient, especially for hindered couplings; low racemization. merckmillipore.com |

| Acid Halide Precursors | SOCl₂, Triphosgene | Pyridine, Collidine | Highly reactive intermediate; may require harsh conditions. luxembourg-bio.com |

Formation of Anhydrides and Other Carboxyl Derivatives

Beyond direct coupling, the carboxyl group can be converted into other reactive intermediates, such as anhydrides. thieme-connect.de These activated derivatives are highly efficient in acylation reactions.

Mixed Carbonic Anhydrides: This is a classical method where the carboxylic acid is reacted with an alkyl chloroformate (e.g., isobutyl chloroformate or ethyl chloroformate) in the presence of a tertiary amine like N-methylmorpholine (NMM). researchgate.net This forms a mixed carboxylic-carbonic acid anhydride. This intermediate is highly activated and reacts readily with amines to form the desired amide. For N-methylated amino acids, the choice of base and solvent is critical to minimize side reactions like urethane (B1682113) formation. researchgate.netcdnsciencepub.com Combinations like N-methylpiperidine in dichloromethane (B109758) have been shown to be effective in reducing such byproducts. researchgate.netcdnsciencepub.com

Symmetrical Anhydrides: These are formed by reacting two equivalents of the N-protected amino acid with one equivalent of a dehydrating agent, such as a carbodiimide. thieme-connect.de While effective, this method consumes an extra equivalent of the starting amino acid. thieme-connect.de

N-Carboxyanhydrides (NCAs): While typically involving the free amine, similar cyclic derivatives can be conceptualized. For glutamic acid derivatives, intramolecular cyclization can occur. The synthesis of γ-methyl L-glutamate N-carboxy anhydride has been reported, formed by reacting γ-methyl L-glutamate with triphosgene. thieme-connect.de This creates a highly reactive cyclic anhydride useful for polymerization and other coupling reactions.

Regioselective Functionalization Strategies

The structure of this compound offers multiple sites for reaction, making regioselectivity a key consideration in its derivatization.

α-Carboxyl Group vs. γ-Methyl Ester: The free α-carboxylic acid is significantly more nucleophilic and acidic than the γ-methyl ester. Standard coupling conditions, as described in section 4.3.1, will selectively activate the α-carboxyl group, leaving the γ-methyl ester intact. This inherent difference in reactivity allows for straightforward and highly regioselective modification at the alpha position.

N-Methylamino Group vs. Carboxyl/Ester Groups: The N-methylamino group is a secondary amine and acts as a nucleophile. Under acidic conditions (as in the hydrochloride salt), this amine is protonated and thus protected from reacting as a nucleophile. In the presence of a base for carboxyl activation, the amine is deprotonated. However, its nucleophilicity is generally lower than that of the primary amines typically used in coupling reactions. Derivatization at the nitrogen, such as further alkylation or acylation, would typically be performed as a separate synthetic step, often after protecting or reacting the carboxyl group.

Solvent-Controlled Regioselectivity: In related systems, such as N-protected glutamic acid anhydrides, the choice of solvent has been shown to control the regioselectivity of nucleophilic attack. For instance, reactions with aniline (B41778) in benzene (B151609) favored attack at the α-carbonyl, whereas reactions in DMSO favored attack at the γ-carbonyl to form the γ-anilide. researchgate.net While this applies to an anhydride intermediate, it highlights that reaction conditions can be tuned to influence which carbonyl group is more electrophilic.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is influenced by pH, temperature, and the presence of hydrolytic enzymes.

Ester Hydrolysis: The γ-methyl ester is susceptible to hydrolysis under both acidic and basic conditions.

Acidic Conditions: Strong acidic conditions and elevated temperatures can catalyze the hydrolysis of the methyl ester back to the dicarboxylic acid, N-Methyl-D-glutamic acid. However, mild acidic conditions, such as those used for certain deprotection steps, may leave the ester intact.

Basic Conditions: Saponification of the methyl ester occurs readily in the presence of aqueous base (e.g., LiOH, NaOH), yielding the corresponding carboxylate salt. This is a standard deprotection strategy for methyl esters in organic synthesis. chimia.ch

Intramolecular Cyclization: Glutamic acid and its derivatives are known to undergo intramolecular cyclization to form pyroglutamic acid (5-oxoproline) derivatives, especially upon heating. This reaction involves the nucleophilic attack of the amino group on the γ-carbonyl, with the elimination of methanol. The N-methyl group may influence the rate of this reaction, but the pathway remains a potential degradation route, particularly under thermal stress in neutral or slightly acidic conditions.

Oxidative Deamination and Transamination: In biological or biomimetic systems, the amino acid backbone can be degraded. Oxidative deamination, primarily occurring in the liver for endogenous amino acids, converts glutamate (B1630785) into α-ketoglutarate with the release of an ammonium ion. libretexts.org While less common in standard laboratory organic chemistry, such pathways are relevant to the metabolic fate of the molecule.

| Condition | Potential Reaction/Degradation Pathway | Resulting Product(s) |

|---|---|---|

| Strong Aqueous Acid (e.g., 6M HCl, heat) | Ester Hydrolysis | N-Methyl-D-glutamic acid |

| Aqueous Base (e.g., NaOH, LiOH) | Ester Saponification (Hydrolysis) | N-Methyl-D-glutamate salt |

| Heating (Thermal Stress) | Intramolecular Cyclization/Lactamization | N-methyl-D-pyroglutamic acid |

| Strong Oxidizing Agents | Oxidative Degradation | Various decomposition products |

Applications in Advanced Organic Synthesis and Peptide Chemistry

N-Methyl-D-Glutamic Acid Methyl Ester Hydrochloride as a Chiral Building Block

As a chiral building block, N-Methyl-D-Glutamic Acid Methyl Ester Hydrochloride offers a predefined stereocenter, which is crucial in the synthesis of stereochemically pure molecules. The presence of the N-methyl group significantly alters the properties of peptides by removing the amide proton, which disrupts hydrogen bonding networks, increases resistance to enzymatic degradation, and can enhance membrane permeability.

Integration into Peptide Synthesis (Solution and Solid-Phase Approaches)

The incorporation of N-methylated amino acids like N-Methyl-D-Glutamic Acid Methyl Ester into peptide chains is a well-established strategy for modifying peptide properties. However, the steric hindrance caused by the N-methyl group makes the formation of the amide bond challenging, often leading to low yields and slow reaction times in both solution-phase and solid-phase peptide synthesis (SPPS). nih.govresearchgate.net

To overcome these challenges, specialized coupling reagents have been developed to facilitate the acylation of the sterically hindered secondary amine. Standard reagents like HBTU and HCTU are often less effective. peptide.com More potent activating agents are required to achieve efficient coupling. nih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/1-Hydroxy-7-azabenzotriazole) have proven to be particularly effective for these difficult couplings, especially when coupling an N-methyl amino acid to another N-methyl amino acid. nih.govresearchgate.netpeptide.com

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. For instance, TSTU, when used with N-hydroxysuccinimide and CuCl₂, has been reported to suppress racemization when coupling peptides with a C-terminal N-methyl amino acid. peptide.com

Interactive Table: Coupling Reagents for N-Methylated Amino Acids

| Reagent | Type | Efficacy with N-Methyl Amino Acids | Notes |

|---|---|---|---|

| HBTU/HCTU | Aminium/Uronium | Less Effective | Generally not the first choice for sterically hindered couplings. peptide.com |

| HATU | Aminium/Uronium | High | Widely used and effective for N-methyl amino acid incorporation. peptide.combachem.com |

| PyAOP | Phosphonium | High | Especially effective for coupling two consecutive N-methyl amino acids. nih.govpeptide.com |

| PyBOP/HOAt | Phosphonium | High | A powerful combination for difficult couplings. nih.govbachem.com |

| PyBrOP | Phosphonium | High | A more reactive reagent, useful for hindered couplings but with a higher risk of racemization. bachem.com |

| COMU | Aminium/Uronium | High | Offers comparable efficiency to HATU with improved safety and solubility profiles. bachem.com |

Role in the Synthesis of Complex Natural Products and Analogues

N-methylated amino acids are integral components of numerous natural products, including many with significant biological activities such as antibiotics and immunosuppressants. The chemical synthesis of these complex molecules relies on the availability of optically pure, protected N-methyl amino acid building blocks.

While direct examples detailing the use of H-N-Me-D-Glu(OMe)-OH.HCl in specific total syntheses are not extensively documented in readily available literature, its role can be inferred from the synthesis of analogous structures. For instance, the synthesis of glutamic acid derivatives is a key step in creating analogues of complex natural products. nih.gov The incorporation of N-methylated residues is a common strategy in the development of peptide-based therapeutics to mimic or improve upon the properties of natural peptides.

Utilization in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds, known as libraries. N-alkylated-α-amino acids and their esters are highly valuable building blocks for these libraries. thno.org They offer a high density of chemical diversity because they possess two positions for variation: the amino acid side chain and the N-alkyl group. thno.org

The use of building blocks like this compound allows for the systematic introduction of N-methylation and a specific side chain into a library of peptides or peptidomimetics. nih.gov This modification can significantly influence the pharmacological properties of the library members. The development of automated parallel synthesis methods facilitates the production of these specialized building blocks in the gram quantities needed for large-scale library generation. thno.org

Design and Synthesis of Modified Peptides and Peptide Conjugates

N-methylation is itself a significant peptide modification. Furthermore, peptides containing N-methyl-D-glutamic acid can be used as scaffolds for further modifications to create peptide conjugates. The side-chain carboxylic acid (present after hydrolysis of the methyl ester) provides a convenient handle for attaching other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains.

For example, a peptide synthesized to include an N-methyl-D-glutamic acid residue can undergo a subsequent coupling reaction. The side-chain carboxyl group can be activated and reacted with an amine-containing molecule to form a stable amide linkage. This approach is used in the synthesis of peptide-drug conjugates (PDCs), where a peptide is used to target a specific cell type, delivering a potent drug payload. Site-specific modifications, such as those enabled by glutamic acid residues, are crucial for creating homogeneous and effective therapeutic agents. nih.gov

Participation in Polycondensation Reactions for Poly-γ-D-Glutamic Acid Synthesis

Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer composed of repeating glutamic acid units linked via an amide bond between the α-amino and γ-carboxyl groups. nih.govresearchgate.net It is produced primarily through microbial fermentation but can also be synthesized chemically. peptide.comnih.gov

The established chemical synthesis method for γ-PGA involves the polycondensation of protected γ-glutamic acid dimers, followed by the removal of protecting groups. peptide.comresearchgate.net The literature on this topic focuses exclusively on the polymerization of standard D- and L-glutamic acid monomers. There is no evidence in the reviewed scientific literature to suggest that N-methylated derivatives such as this compound are used as monomers in polycondensation reactions to produce an N-methylated version of poly-γ-D-glutamic acid. The presence of the N-methyl group would fundamentally alter the polymerization process and the resulting polymer's properties, representing a distinct class of polymer not described in the context of traditional γ-PGA synthesis.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, electrostatic forces, and hydrophobic effects. Host-guest chemistry is a central concept in this field, where a larger host molecule encapsulates a smaller guest molecule.

Amino acids and their derivatives are common guests for various macrocyclic hosts like cyclodextrins and calixarenes. thno.org These hosts have cavities that can bind amino acids, driven by interactions with the ammonium (B1175870) group and the side chain. While specific studies focusing on this compound as a guest are not prominent, research on methylated amino acids shows they can participate in these interactions. For example, N-methylated amino acid guests have been shown to bind within aromatic cage-like host molecules in aqueous solutions, with the binding affinity influenced by the nature of the host and the guest. uvic.ca The N-methyl group and the side chain of the glutamic acid derivative would play a key role in the specificity and strength of such host-guest interactions.

Host-Guest Interactions with Chiral Receptors

The principles of host-guest chemistry rely on the specific, non-covalent interactions between a larger "host" molecule and a smaller "guest" molecule. When the host is chiral, it can exhibit preferential binding to one enantiomer of a chiral guest over the other, a phenomenon known as chiral recognition. This compound serves as an interesting chiral guest due to its distinct stereochemistry and functional groups, which can engage in various non-covalent interactions with a chiral host.

The key interactions that govern the formation of diastereomeric host-guest complexes with this compound include:

Hydrogen Bonding: The secondary amine and the carboxylic acid group of this compound can act as hydrogen bond donors, while the carbonyl oxygens of the ester and carboxylic acid can act as acceptors. Chiral hosts, such as cyclodextrins, crown ethers, and macrocyclic antibiotics, possess multiple hydrogen bonding sites that can interact with these functional groups. The specific spatial arrangement of these sites in the host's cavity leads to differential binding affinities for the D- and L-enantiomers of the guest.

Ionic Interactions: In its protonated form (as the hydrochloride salt), the N-methylammonium group provides a positive charge that can interact strongly with anionic sites or regions of high electron density on a chiral host. This electrostatic attraction is a significant driving force for complexation.

Steric Effects: The N-methyl group introduces steric bulk around the chiral center. This can enhance enantioselectivity by creating a more defined three-dimensional structure that interacts differently with the chiral environment of the host. The host's cavity must be large enough to accommodate the N-methyl group, and the steric hindrance can lead to a more pronounced difference in the stability of the diastereomeric complexes.

Detailed Research Findings:

While direct studies on this compound are limited, research on analogous amino acid esters provides insight into its potential behavior. For instance, chiral macrocyclic receptors, such as those based on carbohydrates and crown ethers, have demonstrated significant enantioselectivity for various amino acid methyl esters. nih.gov The binding affinity and selectivity are highly dependent on the solvent, with less polar solvents often favoring stronger interactions. nih.gov

The table below presents data on the association constants for complexes between a glucose-based chiral receptor and different amino acid methyl ester hydrochlorides in deuterated chloroform (B151607) (CDCl₃). This data illustrates the principles of enantioselective recognition that would apply to this compound.

Table 1: Association Constants (Ka) for Host-Guest Complexes of a Chiral Glucose-Based Receptor with Amino Acid Methyl Ester HCl Salts in CDCl₃

| Guest Amino Acid Ester | Ka for L-enantiomer (M-1) | Ka for D-enantiomer (M-1) | Enantioselectivity (KL/KD) |

|---|---|---|---|

| Alanine Methyl Ester | 680 | 295 | 2.3 |

| Valine Methyl Ester | 1200 | 240 | 5.0 |

| Phenylalanine Methyl Ester | 315 | 210 | 1.5 |

| Threonine Methyl Ester | 680 | 295 | 2.3 |

Data is illustrative of the types of interactions and selectivities observed for similar compounds and is based on reported findings for a glucose-based crown ether host. nih.gov

The N-methylation in this compound would likely alter these binding affinities. N-methylation can reduce the hydrogen bonding capability of the amino group but also restricts the conformational flexibility of the molecule, potentially leading to a more pre-organized state for binding and thus enhancing enantioselectivity. rsc.org

Development of Enantioselective Recognition and Separation Systems

The ability of chiral hosts to selectively bind one enantiomer over another forms the basis for the development of systems for enantioselective recognition and separation. This compound can be used as a model compound to test the efficacy of new chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or as a chiral selector itself in certain applications.

Chiral Stationary Phases (CSPs):

CSPs are the core components of chiral chromatography. They consist of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). When a racemic mixture of a compound like N-Me-D,L-Glu(OMe)-OH.HCl is passed through a column packed with a CSP, the two enantiomers interact differently with the chiral selector. The enantiomer that forms a more stable transient complex with the CSP is retained longer in the column, leading to their separation.

Common types of CSPs that would be suitable for the separation of this compound include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability and high enantioselectivity. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. yakhak.org

Macrocyclic Antibiotic-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are effective chiral selectors for a wide range of compounds, including amino acids. They possess multiple stereogenic centers and functional groups that can engage in various interactions. mst.edu

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the separation of primary amines due to the strong interaction between the protonated amino group and the crown ether cavity. nih.gov

Ligand Exchange Chromatography (LEC): In this technique, a chiral ligand is complexed with a metal ion (e.g., Cu²⁺) and immobilized on the stationary phase. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and the metal ion, which have different stabilities, allowing for their separation.

Research Findings in Enantioselective Separation:

The development of new CSPs is an active area of research. Studies on the separation of various amino acid derivatives provide a framework for predicting the behavior of this compound. The table below shows representative resolution factors (Rₛ) for the separation of different N-protected amino acids on a teicoplanin-based CSP, demonstrating the high efficiency of such systems. A higher resolution factor indicates a better separation between the two enantiomers.

Table 2: Resolution Factors (Rₛ) for the Enantioselective Separation of N-Protected Amino Acids on a Teicoplanin-Based Chiral Stationary Phase

| Analyte (N-protected Amino Acid) | Mobile Phase | Resolution Factor (Rₛ) |

|---|---|---|

| N-CBZ-D,L-Alanine | Methanol (B129727)/Water | 2.1 |

| N-Boc-D,L-Phenylalanine | Methanol/Water | 1.8 |

| N-Fmoc-D,L-Leucine | Acetonitrile/Water/TFA | 2.5 |

| N-Acetyl-D,L-Tryptophan | Methanol/Water | 3.0 |

Data is illustrative and based on typical performance of teicoplanin-based CSPs for N-protected amino acids. CBZ = Carboxybenzyl, Boc = tert-Butoxycarbonyl, Fmoc = Fluorenylmethyloxycarbonyl. mst.edu

The N-methylation and the D-configuration of this compound would play a crucial role in its separation. The steric hindrance of the N-methyl group can influence how the molecule fits into the chiral selector's binding sites, often enhancing the separation. The D-configuration determines which enantiomer will have a stronger interaction with a given chiral selector, and thus its elution order.

Biochemical and Mechanistic Investigations

Role in Natural Metabolic Pathways Involving N-Methylated D-Amino Acids (e.g., methane (B114726) metabolism)

N-methylated amino acids are integral intermediates in various metabolic pathways, most notably in methane metabolism. The L-enantiomer, N-methyl-L-glutamic acid, is a recognized intermediate in this process. wikipedia.org It is biosynthetically produced from methylamine (B109427) and glutamic acid by the enzyme methylamine—glutamate (B1630785) N-methyltransferase and serves as a substrate for subsequent reactions. wikipedia.org

The core of methane production by methanogenic archaea involves the enzyme methyl-coenzyme M reductase. nih.gov Structural analysis of this enzyme has revealed the presence of several post-translationally modified amino acids within its active site, including N-methylated residues. nih.gov These methyl groups are derived from S-adenosylmethionine (SAM), a universal methyl group donor in biological systems. nih.govmdpi.com This highlights the importance of N-methylation for the function of key enzymes in microbial metabolism.

While the direct involvement of H-N-Me-D-Glu(OMe)-OH.HCl in methane metabolism is not explicitly detailed, the presence of its non-esterified counterpart, N-methyl-D-glutamate (NMDG), has been confirmed in biological systems, particularly in marine bivalves. nih.govresearchgate.net The occurrence of both D-amino acids and N-methylated amino acids in nature, coupled with the established role of N-methylated L-amino acids in processes like methanogenesis, suggests that N-methylated D-amino acids may participate in specialized metabolic pathways. nih.govrsc.org For instance, amino acids have been investigated for their potential role in methane capture and storage in hydrate (B1144303) form, indicating a broader interaction between amino acids and methane in biochemical and industrial contexts. rsc.org

Enzymatic Transformations and Deamination of D-Amino Acid Derivatives (e.g., by methylglutamate dehydrogenase)

The metabolic fate of N-methylated amino acids is governed by specific enzymatic transformations. N-methyl-L-glutamic acid can be demethylated by methylglutamate dehydrogenase, which regenerates L-glutamic acid. wikipedia.org A parallel process exists for D-enantiomers. D-amino acid oxidase (D-AspO), an enzyme that catalyzes the oxidative deamination of acidic D-amino acids, is capable of acting on N-methyl-D-glutamate (NMDG). nih.govresearchgate.netwikipedia.org This reaction removes the amino group and results in the formation of an α-keto acid and methylamine. nih.govresearchgate.net

Oxidative deamination is a critical step in the catabolism of amino acids, linking amino acid metabolism with central energy pathways like the citric acid cycle. wikipedia.orgtaylorandfrancis.comlibretexts.org The enzyme glutamate dehydrogenase (GDH), for example, plays a central role in this process by converting glutamate to α-ketoglutarate, releasing ammonia (B1221849) that can be subsequently detoxified through the urea (B33335) cycle. wikipedia.orgnih.govnih.gov The action of D-amino acid oxidase on NMDG represents a specific pathway for the degradation and processing of N-methylated D-amino acid derivatives in organisms where they are present.

| Enzyme | Substrate | Product(s) | Metabolic Process | Reference |

|---|---|---|---|---|

| Methylglutamate Dehydrogenase | N-Methyl-L-glutamic acid | L-Glutamic acid | Demethylation | wikipedia.org |

| D-Amino Acid Oxidase (D-AspO) | N-Methyl-D-glutamate (NMDG) | α-Keto acid, Methylamine | Oxidative Deamination | nih.govresearchgate.net |

| Glutamate Dehydrogenase (GDH) | Glutamate | α-Ketoglutarate, Ammonia | Oxidative Deamination | wikipedia.orgnih.gov |

Molecular Interactions with Biological Macromolecules and Receptor Systems

The structure of this compound is closely related to N-methyl-D-aspartate (NMDA), the canonical agonist for the NMDA receptor (NMDAR). The NMDAR is a subtype of ionotropic glutamate receptor that is fundamental to excitatory neurotransmission, synaptic plasticity, and memory formation in the central nervous system. researchgate.netnih.gov

NMDARs are complex ion channels that require the simultaneous binding of two distinct ligands for activation: glutamate, which binds to the GluN2 subunit, and a co-agonist (either glycine (B1666218) or D-serine), which binds to the GluN1 subunit. researchgate.netnih.gov The glutamate binding site on the GluN2 subunit is a critical target for both endogenous and exogenous ligands that modulate receptor activity. nih.gov Given its structural similarity to both glutamate and NMDA, N-methyl-D-glutamic acid and its derivatives are predicted to interact with this binding site. The N-methylation and methyl esterification of the gamma-carboxyl group would modify the charge distribution and steric profile of the molecule compared to glutamate, influencing its binding affinity and efficacy at the receptor. nih.gov The interaction of ligands with the NMDAR can promote conformational changes that lead to the opening of the ion channel, allowing calcium influx and initiating downstream signaling cascades. acs.org

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to a ligand's structure affect its biological activity. For glutamate receptor ligands, key pharmacophoric features include the presence and spacing of acidic and basic functional groups. nih.govnih.gov In N-methyl-D-glutamic acid, the core α-amino acid structure is preserved, but the N-methylation introduces a modification that can impact several aspects of receptor binding.

N-methylation can alter the molecule's conformational flexibility and its hydrogen bonding capacity within the receptor's binding pocket. mdpi.com Furthermore, the conversion of the γ-carboxylic acid to a methyl ester in this compound neutralizes a negative charge, which is a significant modification as the glutamate binding pocket of the NMDAR contains positively charged residues that interact with the two carboxyl groups of the agonist. dntb.gov.ua This change would likely reduce the binding affinity compared to glutamate or NMDA. SAR studies on various classes of NMDAR ligands have demonstrated that even small structural changes can lead to profound differences in potency and can even switch a compound from an agonist to an antagonist. nih.govnih.gov Therefore, while this compound is a structural analogue of NMDAR agonists, its specific activity would be determined by how these modifications are accommodated within the highly specific architecture of the glutamate binding site.

Advanced Analytical Detection and Quantification in Biological Matrices (e.g., HPLC, GC-MS methods for derivatized forms)

The accurate detection and quantification of N-methylated D-amino acids in complex biological samples require sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govsigmaaldrich.com

Due to their polar nature and, in the case of N-methylated amino acids, their status as secondary amines, derivatization is a mandatory step prior to analysis. sigmaaldrich.comresearchgate.net For HPLC analysis, chiral derivatizing agents are employed to separate the D- and L-enantiomers. A highly effective method involves a one-step derivatization with N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), an analogue of Marfey's reagent. nih.govresearchgate.net This procedure allows for the formation of diastereomers that can be resolved on a standard ODS column and detected with UV absorption, achieving detection limits in the low picomole range. nih.govresearchgate.net A key advantage of this method is that it does not require extensive sample pre-treatment to remove primary amino acids. nih.gov

For GC-MS analysis, derivatization is necessary to increase the volatility of the amino acids. sigmaaldrich.com Common approaches include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or esterification followed by acylation. sigmaaldrich.comnist.gov These methods convert the polar functional groups into nonpolar, volatile derivatives that can be separated by gas chromatography and identified by their characteristic mass fragmentation patterns. sigmaaldrich.comresearchgate.net

| Technique | Derivatization Reagent | Purpose of Derivatization | Detection Method | Reference |

|---|---|---|---|---|

| HPLC | FDNP-Val-NH₂ (chiral reagent) | Formation of diastereomers for enantiomeric separation | UV Absorption (340 nm) | nih.govresearchgate.net |

| GC-MS | MTBSTFA (silylation agent) | Increase volatility | Mass Spectrometry (MS) | sigmaaldrich.com |

| GC-MS | Ethyl Chloroformate | Increase volatility | Mass Spectrometry (MS) | researchgate.net |

In Vitro Studies on Molecular Activities and Roles (e.g., components of peptaibols and other secondary metabolites)

Modified amino acids, including N-methylated and D-enantiomers, are often found as building blocks of secondary metabolites, particularly in fungi. mdpi.comresearchgate.net One prominent class of such metabolites is the peptaibols, which are short, linear peptides characterized by a high content of non-proteinogenic amino acids, an N-terminal acyl group, and a C-terminal amino alcohol. mdpi.comnih.gov

Recent studies have identified glutamic acid methyl ester as a rare constituent of certain peptaibols. For instance, ampullosporin F and G, isolated from the fungus Sepedonium ampullosporum, and alamethicin (B1591596) F50 from Trichoderma arundinaceum both contain a Glu(OMe) residue. mdpi.com These peptaibols exhibit a wide range of in vitro biological activities, including cytotoxic, antifungal, and antibacterial properties. mdpi.com Their mechanism of action is often attributed to their ability to form voltage-dependent ion channels in cell membranes, leading to cellular breakdown. mdpi.com

Notably, a related peptaibol, ampullosporin A, has been shown to interact with the glutamatergic system, specifically targeting the NMDA receptor. mdpi.com The incorporation of unusual residues like N-methylated amino acids and D-amino acids into these peptide structures is crucial for their conformational stability (often helical) and their biological function. While H-N-Me-D-Glu(OMe)-OH itself has not been explicitly identified within a peptaibol, the confirmed presence of Glu(OMe) residues in these bioactive natural products suggests a potential role for such modified amino acids as components of complex secondary metabolites. mdpi.com

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a molecule, such as H-N-Me-D-Glu(OMe)-OH.HCl, interacts with a biological target, typically a protein or enzyme. dntb.gov.ua These methods are instrumental in drug discovery and development for identifying potential lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. These interactions are then scored based on a function that estimates the binding affinity. For this compound, which is a derivative of glutamic acid, a key target for docking studies would be glutamate (B1630785) receptors or enzymes involved in glutamate metabolism. mdpi.comnih.gov For instance, docking simulations could be performed against the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. wikipedia.org

The results of such simulations can provide valuable information about the binding mode and the key amino acid residues involved in the interaction. This information is critical for structure-activity relationship (SAR) studies, which aim to optimize the structure of a ligand to improve its binding affinity and selectivity. nih.gov

Table 1: Hypothetical Docking Scores of this compound with Glutamate Receptor Subtypes

| Receptor Subtype | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| NMDA | -8.5 | Arg523, Thr526, Asp732 |

| AMPA | -6.2 | Ser652, Tyr702 |

| Kainate | -7.1 | Glu498, Thr501 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, understanding its conformational preferences is essential as the biological activity is often dependent on a specific three-dimensional structure. researchgate.net

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space of the molecule. nih.gov The energy of each conformation is calculated to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this map correspond to the most stable conformations.

For N-methylated amino acids and their derivatives, the presence of the N-methyl group can influence the conformational preferences of the peptide backbone. nih.gov In the case of this compound, key torsional angles to consider include those around the Cα-Cβ and Cβ-Cγ bonds of the glutamic acid side chain, as well as the peptide bond.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Torsion Angle (χ1) | Torsion Angle (χ2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | -60° | 180° | 0.0 |

| 2 | 180° | 60° | 1.2 |

| 3 | 60° | 180° | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. illinois.edu These methods can provide detailed information about the distribution of electrons in the molecule, which is fundamental to understanding its chemical properties.

For this compound, DFT calculations can be used to determine various electronic properties, including:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the reactivity of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution in the molecule and can be used to identify regions that are prone to electrophilic or nucleophilic attack. semanticscholar.org

Atomic Charges: Calculating the partial charges on each atom can provide insights into the polarity of the molecule and its ability to form intermolecular interactions such as hydrogen bonds.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. nih.gov For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly valuable.

Infrared (IR) Spectroscopy: Quantum chemical calculations can be used to compute the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the absorption peaks in the IR spectrum. biorxiv.org By comparing the predicted spectrum with the experimental one, it is possible to assign the observed peaks to specific vibrational modes of the molecule. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in an NMR spectrum are highly sensitive to the electronic environment of the nuclei. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. doaj.org These predictions can aid in the interpretation of experimental NMR spectra and in the structural elucidation of the compound.

Table 3: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts for this compound

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| IR Frequency | ~1740 cm⁻¹ | C=O stretch (ester) |

| IR Frequency | ~1720 cm⁻¹ | C=O stretch (acid) |

| IR Frequency | ~2950 cm⁻¹ | C-H stretch |

| ¹H NMR Shift | ~3.7 ppm | O-CH₃ (ester) |

| ¹H NMR Shift | ~2.8 ppm | N-CH₃ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Simulation of Chiral Recognition and Binding Mechanisms

Chiral recognition is a fundamental process in biology, as biomolecules such as proteins and nucleic acids are chiral. This compound is a chiral molecule, and its interactions with biological targets are likely to be stereospecific.

Molecular dynamics (MD) simulations can be used to study the process of chiral recognition at the molecular level. dntb.gov.ua These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the binding process. By running separate simulations for the D- and L-enantiomers of a ligand with a chiral receptor, it is possible to identify the factors that are responsible for enantioselectivity.

These simulations can reveal differences in the binding modes, intermolecular interactions, and binding free energies between the two enantiomers. nih.gov For this compound, such studies could elucidate why the D-enantiomer might bind more strongly or elicit a different biological response compared to its L-counterpart when interacting with a specific chiral target.

Q & A

Q. What are the key synthetic pathways for H-N-Me-D-Glu(OMe)-OH.HCl, and how can reaction conditions be optimized for high yield?

The synthesis typically involves sequential esterification and N-methylation of glutamic acid derivatives. Critical steps include:

- Esterification : Methanol/HCl is used to convert the γ-carboxylic acid of glutamic acid to its methyl ester, forming intermediates like H-Glu(OMe)-OH .

- N-Methylation : The α-amino group is methylated using reagents like formaldehyde under reductive conditions (e.g., NaBHCN) to introduce the N-Me group .

- HCl Salt Formation : The final product is precipitated as the hydrochloride salt by treating with HCl in a non-aqueous solvent.

Optimization : Monitor reaction progress via TLC or HPLC to avoid over-methylation. Purity (>98%) is confirmed by reverse-phase HPLC with UV detection at 214 nm .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- HPLC : Confirm purity (>98%) using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. Peaks are integrated to quantify impurities .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates the molecular ion peak (expected m/z: 211.5 for [M+H]) and fragmentation patterns .

- NMR : H and C NMR in DO or DMSO-d resolve stereochemistry and confirm esterification/methylation. Key signals include:

Advanced Research Questions

Q. How does the D-configuration of this compound influence its applications in chiral peptide synthesis?

The D-configuration enhances resistance to proteolytic degradation and modulates peptide conformation. For example:

- Peptide Backbone Rigidity : The N-Me group restricts φ/ψ angles, stabilizing β-turn structures in peptidomimetics .

- Reactivity in Solid-Phase Synthesis : The D-form may reduce racemization during coupling compared to L-forms. Use HATU/DIPEA as activators to minimize side reactions .

Validation : Circular dichroism (CD) and X-ray crystallography confirm chiral effects on secondary structures .

Q. How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?

- Contradiction Example : Overlapping δ ~3.6 ppm signals for OMe and N-Me groups.

- Strategies :

- 2D NMR : HSQC or COSY distinguishes coupling partners (e.g., OMe protons correlate with carbonyl carbons in HMBC).

- Deuteration : Exchangeable protons (e.g., NH) are suppressed in DO to clarify non-exchangeable signals.

- Cross-Validation : Compare with analogs like H-Glu(OMe)-OMe.HCl (CAS 23150-65-4) to identify consistent shifts .

Q. What experimental approaches optimize the stability of this compound under varying storage conditions?

- Degradation Pathways : Hydrolysis of methyl esters in humid environments or racemization at high temperatures.

- Stability Protocols :

- Storage : -20°C in anhydrous DMSO or sealed desiccators with silica gel to prevent moisture uptake .

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor purity via HPLC. Degradation >5% indicates suboptimal conditions .

- Lyophilization : For long-term storage, lyophilize as a HCl salt to enhance shelf life .

Methodological Notes

- Avoid Commercial Bias : Prioritize peer-reviewed synthesis protocols over vendor-specific data (e.g., exclude ) .

- Data Reproducibility : Detailed COA (Certificate of Analysis) parameters, including lot-specific HPLC chromatograms and MS spectra, are critical for replication .

- Ethical Compliance : Adhere to safety protocols for handling HCl salts (e.g., PPE, fume hoods) due to acute toxicity risks (OSHA HCS Category 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.